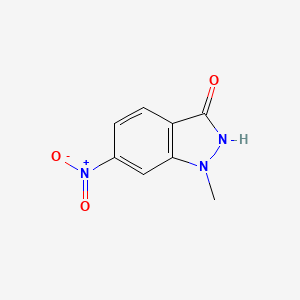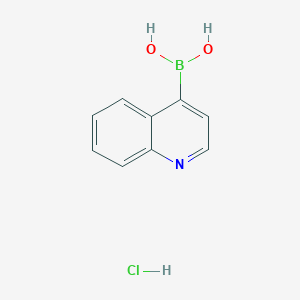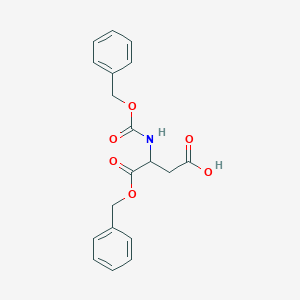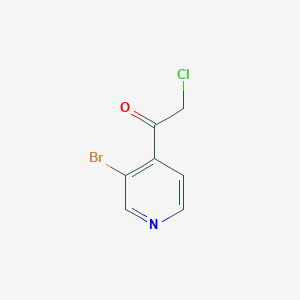
1-Methyl-6-nitro-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-nitro-1H-indazol-3(2H)-one is a chemical compound with the molecular formula C8H7N3O3 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-Methyl-6-nitro-1H-indazol-3(2H)-one typically involves the nitration of 1-methylindazole followed by oxidation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Methyl-6-nitro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-6-nitro-1H-indazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-nitro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may act as inhibitors of enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methyl-6-nitro-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1-Methyl-6-amino-1H-indazol-3(2H)-one: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-Methyl-6-chloro-1H-indazol-3(2H)-one:
The uniqueness of this compound lies in its nitro group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H7N3O3 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
1-methyl-6-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12) |
Clé InChI |
RVLYTYFKMGDGBL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)


![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)
![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)
![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]phenol](/img/structure/B12442328.png)
![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)

![3-Amino-5-[(trifluoromethyl)thio]benzoic acid](/img/structure/B12442347.png)

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
